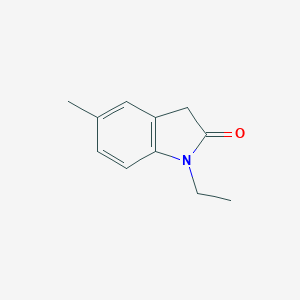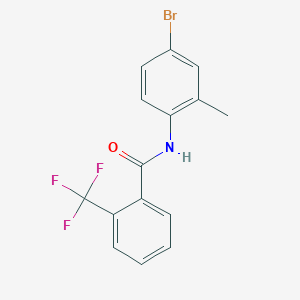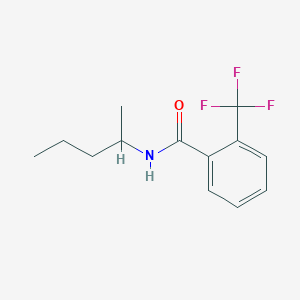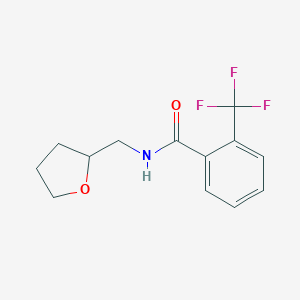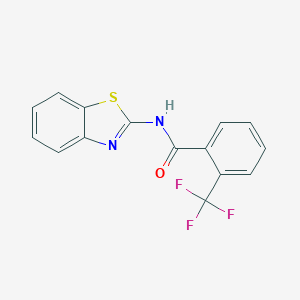![molecular formula C19H19F3N2O B256995 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine
Overview
Description
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research for its psychoactive properties. TFMPP is not approved for human consumption and is classified as a Schedule I controlled substance in the United States.
Mechanism Of Action
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine acts as a partial agonist at the 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. It has been shown to increase the release of serotonin in the brain, which can affect mood and behavior.
Biochemical And Physiological Effects
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been shown to have a range of physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect cognitive function, including memory and attention. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in the treatment of anxiety and depression.
Advantages And Limitations For Lab Experiments
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research for its psychoactive properties and its effects on serotonin receptors in the brain. However, its use is limited due to its classification as a controlled substance and the potential for abuse. Researchers must follow strict regulations and obtain appropriate permits to use 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine in their experiments.
Future Directions
There are several future directions for research involving 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine. One area of interest is the development of new psychoactive drugs that target serotonin receptors in the brain. Another area of research is the investigation of the therapeutic potential of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and related compounds in the treatment of mood and anxiety disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and its potential long-term effects on the brain and other organs.
Scientific Research Applications
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has been shown to have effects on serotonin receptors in the brain, which are involved in mood regulation and other physiological processes. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has also been used as a reference compound in the development of new psychoactive drugs.
properties
Product Name |
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine |
|---|---|
Molecular Formula |
C19H19F3N2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)18(25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
UOJHYVAKORDOHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



